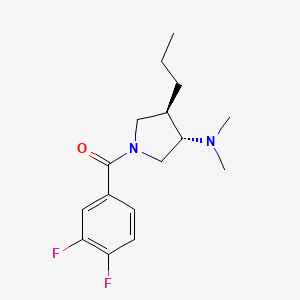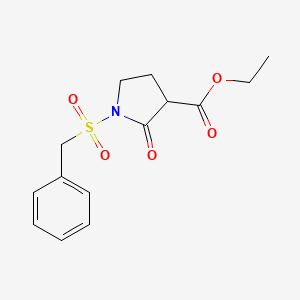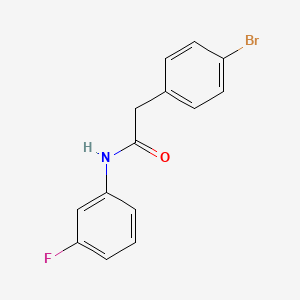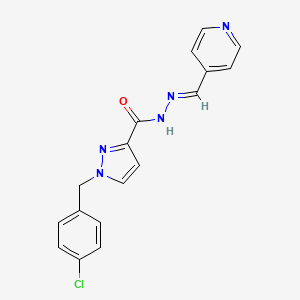![molecular formula C23H31N5O B5595720 2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)
2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a class of compounds that have been synthesized for various pharmacological studies. It belongs to a broader group of piperazinyl pyrimidines and related structures, which have been explored for their diverse biological activities. These compounds are typically characterized by their complex molecular structure that includes pyrimidine, piperazine, and pyrrolidine moieties.
Synthesis Analysis
The synthesis of related piperazinyl pyrimidines involves multiple steps, including nucleophilic substitution reactions, electrophilic fluorination, and cycloaddition reactions. The methodologies can vary depending on the specific substituents and structural requirements of the final compound. A general approach includes forming the pyrimidine core, followed by attaching piperazinyl and other alkyl groups through various organic synthesis techniques (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of piperazinyl pyrimidines is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. The additional piperazinyl and pyrrolidinyl groups add to the complexity of the molecule, influencing its chemical behavior and interaction with biological targets. Crystallographic analysis can provide detailed information about the bond lengths, angles, and overall geometry of the molecule (Karczmarzyk & Malinka, 2004).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivative Compounds The synthesis of pyrimidine and bispyrimidine derivatives demonstrates the versatility of pyrimidine-based compounds. These derivatives have been explored for their anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of such molecules (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007). Furthermore, advancements in synthetic methodologies allow for the efficient creation of complex structures potentially useful in drug development and other areas of chemical research.
Pharmacological Properties A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This underscores the potential of pyrimidine derivatives in developing new pharmacotherapies (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Chemical Interactions and Biological Activities The interaction of unfused aromatic systems containing terminal piperazino substituents with DNA through intercalation and groove-binding mechanisms points to the significance of pyrimidine derivatives in studying DNA interactions, which can be critical in cancer research and the development of new anticancer drugs (Wilson, Barton, Tanious, Kong, & Strekowski, 1990).
Materials Science and Optoelectronics The design and synthesis of pyrimidine derivatives extend into materials science, where their optical properties have been studied for potential applications in optoelectronics and as pH sensors, demonstrating the wide-ranging utility of these compounds beyond biomedical research (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011).
Propiedades
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-19-24-21(26-12-5-6-13-26)18-22(25-19)27-14-16-28(17-15-27)23(29)11-7-10-20-8-3-2-4-9-20/h2-4,8-9,18H,5-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKQYWDLVWLTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)


![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)